molecular formula C11H13ClIN3O5 B1215859 Anhydro-araic 3'-acetate CAS No. 51391-98-1

Anhydro-araic 3'-acetate

Cat. No.: B1215859
CAS No.: 51391-98-1
M. Wt: 429.59 g/mol
InChI Key: WYNRYQPILOPWIO-ZMEWEQIWSA-N
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Description

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride typically involves multiple steps, including the protection of hydroxyl groups, iodination, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of iodinated positions to hydrogen.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Anhydro-1-(beta-D-arabinofuranosyl)-5-iodocytosine
  • 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-fluorocytosine

Uniqueness

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride is unique due to its specific structural modifications, such as the iodination and acetylation, which can enhance its biological activity and stability compared to similar compounds.

Properties

CAS No.

51391-98-1

Molecular Formula

C11H13ClIN3O5

Molecular Weight

429.59 g/mol

IUPAC Name

[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-iodo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] acetate;hydrochloride

InChI

InChI=1S/C11H12IN3O5.ClH/c1-4(17)18-7-6(3-16)19-10-8(7)20-11-14-9(13)5(12)2-15(10)11;/h2,6-8,10,13,16H,3H2,1H3;1H/t6-,7-,8+,10-;/m1./s1

InChI Key

WYNRYQPILOPWIO-ZMEWEQIWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C(=CN23)I)CO.Cl

SMILES

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl

Canonical SMILES

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl

Synonyms

2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine
2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride
2,2'-anhydro-1-(3'-O-acetyl-beta-D-arabinofuranosyl)-5-iodocytosine hydrochloride
anhydro-araIC 3'-acetate

Origin of Product

United States

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